molecular formula C24H23NO3 B11359973 3-(4-ethoxy-3-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(4-ethoxy-3-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11359973
M. Wt: 373.4 g/mol
InChI Key: PLNCENFVONYART-UHFFFAOYSA-N
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Description

3-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, scaling up the reaction, and employing continuous flow techniques to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[(4-ethoxy-3-methoxyphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C24H23NO3/c1-3-28-22-14-13-17(16-23(22)27-2)15-20-19-11-7-8-12-21(19)25(24(20)26)18-9-5-4-6-10-18/h4-14,16,20H,3,15H2,1-2H3

InChI Key

PLNCENFVONYART-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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